Sartorypyrone A: A Technical Guide to Biosynthesis and Characterization
Sartorypyrone A: A Technical Guide to Biosynthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sartorypyrone A is a diterpene lactone natural product belonging to the meroterpenoid class of compounds.[1] It has been identified as a secondary metabolite produced by fungi of the genus Aspergillus, specifically Aspergillus tsunodae and Aspergillus felis.[1] More recently, the biosynthetic gene cluster responsible for the production of sartorypyrones, designated the "spy BGC," has been identified in the pathogenic fungus Aspergillus fumigatus.[2][3][4] This discovery has opened avenues for understanding the biosynthesis of this and related compounds through heterologous expression systems.[2][4] This technical guide provides a comprehensive overview of the biosynthesis and characterization of Sartorypyrone A, with detailed experimental protocols and data presented for researchers in natural product chemistry and drug discovery.
Physicochemical Properties of Sartorypyrone A
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₀O₅ | [1] |
| Molecular Weight | 456.6 g/mol | [1] |
| IUPAC Name | [(1S,3R)-3-[(3E,7E)-9-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3,7-dimethylnona-3,7-dienyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate | [1] |
| CAS Number | 1452396-10-9 |
Biosynthesis of Sartorypyrone A
The biosynthetic pathway for sartorypyrones has been elucidated through the heterologous expression of the spy biosynthetic gene cluster from A. fumigatus in Aspergillus nidulans.[2][3][4] The pathway involves a polyketide synthase (PKS) and a terpene cyclase, among other enzymes.[2]
Caption: Proposed biosynthetic pathway of Sartorypyrone A.
Experimental Protocols
Heterologous Expression and Isolation of Sartorypyrone A
The following protocol is adapted from the work of Lin et al. (2023) on the heterologous expression of the spy BGC in A. nidulans.[2]
1. Strain Construction:
- The entire >24 kb spy biosynthetic gene cluster from A. fumigatus is refactored and transformed into an Aspergillus nidulans host strain.
- Each gene within the cluster is placed under the control of an inducible promoter (e.g., alcA(p)).[2]
- To improve yields, a deletion of the agsB gene (α-1,3-glucan synthase) in the A. nidulans host can be performed to promote dispersed hyphal growth in liquid culture.[2]
2. Fungal Cultivation:
- The engineered A. nidulans strain is cultivated in a suitable medium, such as lactose minimal medium (LMM), which does not repress the alcA and aldA promoters.[2]
- Induction of gene expression is carried out by adding an inducer, for example, methyl-ethyl-ketone (MEK).[2]
- Large-scale cultivation is necessary to obtain sufficient quantities of the metabolites for isolation and characterization.
3. Extraction of Metabolites:
- Following cultivation, the culture medium and mycelia are separated by filtration.
- The culture medium is extracted with an organic solvent such as ethyl acetate.
- The mycelia are also extracted with an appropriate organic solvent.
- The organic extracts are combined and concentrated under reduced pressure.
4. Purification of Sartorypyrone A:
- The crude extract is subjected to flash chromatography on silica gel to perform an initial separation of the compounds.
- Fractions containing the desired compounds are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure Sartorypyrone A.[2]
Characterization Techniques
1. Mass Spectrometry:
- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the isolated compound.[2]
- Analysis is typically performed in both positive and negative ion modes.
2. NMR Spectroscopy:
- One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectra are acquired to elucidate the chemical structure of Sartorypyrone A.[2]
- Spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
3. X-ray Crystallography / Microcrystal Electron Diffraction (MicroED):
- For unambiguous determination of the relative and absolute stereochemistry, single-crystal X-ray diffraction or Microcrystal Electron Diffraction (MicroED) can be employed on suitable crystals of the compound.[2]
Characterization Data
Mass Spectrometry Data for Sartorypyrone A
| Ion Mode | m/z [M+H]⁺ | Molecular Formula | Reference |
| Positive | 457.2954 | C₂₈H₄₁O₅ | [2] |
NMR Spectroscopic Data for Sartorypyrone A
The following table summarizes the ¹H and ¹³C NMR data for Sartorypyrone A as reported in the literature.[2]
| Position | ¹³C δ (ppm) | ¹H δ (ppm, J in Hz) |
| 1 | 38.5 | 1.55 (m), 1.08 (m) |
| 2 | 27.9 | |
| 3 | 76.9 | 4.65 (dd, 10.5, 4.5) |
| 4 | 41.2 | 2.15 (m) |
| 5 | 148.9 | |
| 6 | 110.1 | 4.83 (s), 4.58 (s) |
| 7 | 21.6 | 0.93 (s) |
| 8 | 26.8 | 0.88 (s) |
| 9 | 16.3 | 1.01 (d, 6.5) |
| 10 | 171.0 | |
| 11 | 21.1 | 2.03 (s) |
| 1' | 24.3 | 2.22 (m) |
| 2' | 124.5 | 5.10 (t, 7.0) |
| 3' | 139.9 | |
| 4' | 39.8 | 2.00 (m) |
| 5' | 26.5 | 2.08 (m) |
| 6' | 123.9 | 5.12 (t, 7.0) |
| 7' | 135.2 | |
| 8' | 31.9 | 2.25 (m) |
| 9' | 29.7 | 2.20 (m) |
| 10' | 16.1 | 1.60 (s) |
| 11' | 16.0 | 1.68 (s) |
| 2'' | 164.8 | |
| 3'' | 101.9 | |
| 4'' | 162.9 | |
| 5'' | 99.8 | 5.55 (s) |
| 6'' | 168.1 | |
| 7'' | 19.8 | 2.12 (s) |
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information on the specific biological activities and mechanisms of action of Sartorypyrone A. As a member of the meroterpenoid class of natural products, it may possess a range of biological properties that warrant further investigation.[5] Secondary metabolites from Aspergillus species are known to exhibit a wide array of biological activities.[6] Further studies are required to elucidate any potential therapeutic applications and to understand its interactions with cellular signaling pathways.
Conclusion
Sartorypyrone A is a structurally interesting meroterpenoid whose biosynthesis has been recently uncovered. The development of a heterologous expression system provides a means for producing this and related compounds for further study. The detailed characterization data presented in this guide serves as a valuable resource for researchers in the field. Future investigations into the biological activity and potential pharmacological applications of Sartorypyrone A are warranted.
References
- 1. Sartorypyrone A | C28H40O5 | CID 72547199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Researchers shed light on how one deadly pathogen makes its chemicals | EurekAlert! [eurekalert.org]
- 4. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
